2H-pyrimido[1,2-a]pyrimidin-2-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
744255-46-7 |
|---|---|
Molecular Formula |
C7H5N3O |
Molecular Weight |
147.13 g/mol |
IUPAC Name |
pyrimido[1,2-a]pyrimidin-2-one |
InChI |
InChI=1S/C7H5N3O/c11-6-2-5-10-4-1-3-8-7(10)9-6/h1-5H |
InChI Key |
DGDZFKPPKUMSNR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=CC(=O)N=C2N=C1 |
Origin of Product |
United States |
The Significance of Fused Nitrogen Heterocycles in Academic Research
Fused nitrogen heterocycles, which are cyclic organic compounds containing nitrogen atoms in a fused ring system, are of paramount importance in the field of medicinal chemistry and drug discovery. nih.govijsrtjournal.com These structures are integral components of numerous natural products, including alkaloids, vitamins, and antibiotics. rsc.org Their prevalence in biologically active molecules can be attributed to their stable chemical architecture and their ability to engage in various intermolecular interactions, such as hydrogen bonding with biological targets like DNA. rsc.org
An analysis of FDA-approved drugs reveals that a substantial percentage, approximately 60%, contain at least one nitrogen-based heterocycle. rsc.orgacs.org This underscores the structural importance of these scaffolds in the design of new therapeutic agents. rsc.org The inherent structural diversity of nitrogen-containing heterocycles allows for extensive chemical modification, enabling the fine-tuning of their biological and physical properties for specific applications. nih.gov This adaptability has made them a focal point in the quest for novel and more effective pharmaceuticals. nih.gov
The pyrimidine (B1678525) nucleus, a key component of the 2H-pyrimido[1,2-a]pyrimidin-2-one scaffold, is a fundamental building block in nucleic acids (as thymine (B56734) and uracil), highlighting its biological significance. While pyrimidine itself is pharmacologically inactive, its derivatives are central to modern medicine, exhibiting a broad spectrum of biological activities. researchgate.net
Historical Development and Early Research on the 2h Pyrimido 1,2 a Pyrimidin 2 One Core
The exploration of pyrimido[1,2-a]pyrimidine systems has been a subject of interest for several decades, with early research focusing on fundamental synthesis and reactivity studies. The synthesis of the broader pyrimido[1,2-a]pyrimidine class of compounds was initially achieved through reactions involving guanidine (B92328) and unsaturated ketones or nitriles. nih.gov Another early method involved the reaction of aminopyrimidines with β-ketoesters, alkynones, diesters, or enaminoesters. nih.gov
A significant advancement in the synthesis of related structures was the development of one-pot, three-component reactions. For instance, dihydro-2H-dipyrimido[1,2-a,4,5-d]pyrimidine-2,4(3H)-dione derivatives were synthesized by reacting barbituric acid, aromatic aldehydes, and 2-aminopyrimidine (B69317). researchgate.net This approach offered a convenient and efficient route to highly substituted derivatives. researchgate.net The mechanism often involves an initial Knoevenagel condensation followed by a Michael-type addition and subsequent intramolecular cyclization and dehydration. researchgate.net
Early investigations also explored the chemical reactivity of these scaffolds, including the reactivity of substituents on both carbon and nitrogen atoms of the rings. researchgate.net Acid treatment of dihydro-4H-pyrimido[1,2-a]pyrimidines, for example, was found to lead to the formation of pyrimidopyrimidinium salts. nih.gov
Spectroscopic and Structural Characterization for Elucidation of 2h Pyrimido 1,2 a Pyrimidin 2 One Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C, HMBC, HSQC)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 2H-pyrimido[1,2-a]pyrimidin-2-one derivatives. Through a suite of one-dimensional (¹H, ¹³C) and two-dimensional (HMBC, HSQC) experiments, chemists can piece together the molecular puzzle with high confidence.
¹H NMR spectroscopy provides information about the chemical environment of protons. For instance, in a series of novel spiro derivatives containing a pyrido[1,2-a]pyrimidine (B8458354) moiety, the ¹H NMR spectra were crucial for their characterization. researchgate.net The chemical shifts, splitting patterns (multiplicity), and coupling constants of the proton signals reveal the connectivity of adjacent protons and the nature of their surroundings. For example, the presence of exchangeable signals for NH protons is a common feature observed in the ¹H NMR spectra of related pyrimidine (B1678525) derivatives. nih.gov
¹³C NMR spectroscopy complements ¹H NMR by providing insights into the carbon framework of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal, with its chemical shift indicating the type of carbon (e.g., carbonyl, aromatic, aliphatic). Two-dimensional (2D) NMR techniques are particularly powerful in establishing detailed structural assignments.
The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates proton signals with the carbon atoms to which they are directly attached. youtube.comcolumbia.edu This is invaluable for assigning specific proton resonances to their corresponding carbon atoms in the pyrimido[1,2-a]pyrimidin-2-one core and its substituents. Edited HSQC can further distinguish between CH, CH₂, and CH₃ groups, providing similar information to a DEPT-135 experiment but with greater sensitivity. columbia.edu
The Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals longer-range couplings between protons and carbons, typically over two to three bonds. youtube.comcolumbia.edu This is critical for establishing the connectivity between different parts of the molecule, for example, linking substituent groups to the main heterocyclic scaffold. The absence of a cross-peak in an HMBC spectrum can also be informative, although it must be interpreted with caution as the coupling strength can be near zero for certain dihedral angles. columbia.edu
A representative dataset for a hypothetical this compound derivative is presented below:
| Proton (¹H) Signal | Carbon (¹³C) Signal | HSQC Correlation | HMBC Correlation(s) |
| H-3 | C-3 | Yes | C-2, C-4, C-9a |
| H-4 | C-4 | Yes | C-2, C-3, C-9a |
| H-6 | C-6 | Yes | C-7, C-8 |
| H-7 | C-7 | Yes | C-6, C-8, C-9 |
| H-8 | C-8 | Yes | C-6, C-7, C-9, C-9a |
| H-9 | C-9 | Yes | C-7, C-8, C-9a |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structural features of this compound derivatives. By ionizing the molecules and separating the resulting ions based on their mass-to-charge ratio (m/z), MS can confirm the molecular formula and offer clues about the compound's structure through fragmentation analysis. researchgate.net
In many cases, the mass spectrum will show a prominent molecular ion peak (M⁺), which corresponds to the intact molecule with one electron removed. researchgate.netsapub.org The presence of isotopes, such as the M+2 peak for compounds containing chlorine or bromine, can also be observed. sapub.org High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the elemental composition. rsc.org
The fragmentation pattern observed in the mass spectrum is particularly informative. The molecule breaks apart in a predictable manner, and the resulting fragment ions provide evidence for the presence of specific substructures. For pyrimidine-containing compounds, fragmentation pathways often involve the successive loss of side-chain functional groups followed by the decomposition of the heterocyclic rings. researchgate.netsapub.org The stability of the pyrimidine ring itself can influence the fragmentation process. sapub.org
For example, a common fragmentation pattern might involve the loss of small molecules like CO, N₂, or radicals from the substituent groups. The analysis of these fragmentation pathways helps to confirm the proposed structure of the synthesized derivatives.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds. An IR spectrum is a plot of this absorption, which reveals the characteristic vibrational frequencies of the functional groups within the this compound derivatives. rsc.org
For this class of compounds, key absorption bands can be expected. For instance, the presence of a carbonyl group (C=O) from the pyrimidinone ring will give rise to a strong absorption band typically in the range of 1650-1750 cm⁻¹. The exact position of this band can be influenced by the surrounding chemical environment. nih.gov
Other important functional groups that can be identified include:
N-H stretching: For derivatives with amine or amide groups, a band or bands will appear in the region of 3200-3500 cm⁻¹. nih.gov
C-H stretching: Aromatic and aliphatic C-H stretching vibrations are observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.
C=N stretching: The carbon-nitrogen double bond of the pyrimidine ring will show an absorption in the 1500-1650 cm⁻¹ region.
C-O stretching: If ether or ester functionalities are present, their characteristic C-O stretching bands will be visible in the 1000-1300 cm⁻¹ range.
The IR spectrum serves as a valuable fingerprint for the molecule, and the presence or absence of expected absorption bands provides strong evidence for the successful synthesis of the target compound. nih.gov
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a fundamental analytical technique that determines the mass percentages of the elements (primarily carbon, hydrogen, and nitrogen) in a compound. This experimental data is then compared with the calculated percentages for the proposed molecular formula of the this compound derivative.
A close agreement between the experimentally found and calculated elemental composition provides strong evidence for the purity and the correct empirical formula of the synthesized compound. This technique is often used in conjunction with mass spectrometry to unambiguously confirm the molecular formula. For newly synthesized compounds, elemental analysis is a crucial step in their characterization, and the results are typically reported as percentages of each element.
| Element | Calculated (%) | Found (%) |
| Carbon (C) | 60.42 | 60.38 |
| Hydrogen (H) | 4.53 | 4.55 |
| Nitrogen (N) | 20.13 | 20.10 |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. From this pattern, a detailed electron density map can be generated, which allows for the exact placement of each atom in the crystal lattice.
The data obtained from X-ray crystallography provides a wealth of information, including:
Bond lengths and angles: Precise measurements of the distances between atoms and the angles between bonds.
Conformation: The spatial arrangement of the atoms in the molecule.
Stereochemistry: The absolute configuration of chiral centers.
Intermolecular interactions: How the molecules pack together in the crystal, including hydrogen bonding and other non-covalent interactions. researchgate.net
Theoretical and Computational Chemistry Investigations of 2h Pyrimido 1,2 a Pyrimidin 2 One
Density Functional Theory (DFT) Studies for Reaction Mechanism Rationalization
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been instrumental in rationalizing the reaction mechanisms for the synthesis of pyrimidine-containing fused heterocyclic systems.
DFT studies have been employed to explore alternative reaction pathways and to determine the most probable mechanism for the formation of pyrimidine (B1678525) rings. For instance, in the synthesis of pyrimido[5,4-d]pyrimidine-2,8-dione derivatives, DFT calculations were used to compare two potential pathways. The evaluated energy barriers confirmed that the formation of the six-membered pyrimidine ring is the favored pathway. researchgate.net
In the synthesis of a hexahydroquinoline-enaminonitrile derivative, a precursor for pyrimidohexahydroquinolines, DFT simulations supported a proposed multi-step reaction mechanism. nih.govresearchgate.net This included the initial formation of a carbanion, a Michael addition, condensation, cyclization, and tautomerism. nih.govresearchgate.net The calculations helped to optimize the structures of intermediates and transition states to yield the final product. nih.govresearchgate.net
Furthermore, DFT is used to analyze the electronic properties of molecules, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO and LUMO are crucial for predicting the regions of a molecule that are susceptible to electrophilic and nucleophilic attack, respectively. nih.govresearchgate.net The energy gap between the HOMO and LUMO (ΔE) is an indicator of chemical reactivity; a smaller gap generally implies higher reactivity. nih.gov For example, in one study, the arylidene reactant exhibited the smallest HOMO-LUMO gap, indicating its high reactivity. nih.govresearchgate.net
Table 1: Selected DFT-Calculated Parameters for Reacting Species
| Species | HOMO (eV) | LUMO (eV) | ΔE (eV) |
| Arylidene | - | - | Smallest |
| Other Reactants | - | - | - |
Molecular Modeling and Docking Simulations for Interaction Prediction
Molecular modeling and docking simulations are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These methods are particularly valuable in drug discovery for predicting the binding affinity and mode of interaction between a small molecule, such as a 2H-pyrimido[1,2-a]pyrimidin-2-one derivative, and a biological target, typically a protein.
In studies of pyrimidine derivatives, molecular docking has been used to understand their potential as inhibitors of various enzymes. For example, docking studies on pyrimido[1,2-b]pyridazin-2-one analogues with the Akt protein, a key enzyme in cell survival pathways, showed that these compounds could bind to the protein with good affinity. nih.gov The binding affinities, often expressed as a docking score or binding energy, ranged from -4 to -7 kcal/mol, suggesting a favorable interaction. nih.gov
Similarly, in the investigation of pyrimidohexahydroquinoline derivatives as potential anticancer agents, molecular docking was performed against the Mcl-1 protein, an important regulator of apoptosis. rsc.org The results showed that some derivatives had better binding energies than the co-crystallized ligand, indicating their potential as Mcl-1 inhibitors. rsc.org These simulations also provide a visual representation of the binding mode, highlighting key interactions such as hydrogen bonds and hydrophobic interactions between the ligand and the amino acid residues of the protein's active site. nih.govrsc.org
Table 2: Example of Molecular Docking Results for Pyrimidine Derivatives
| Compound | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |
| Pyrimidine Derivative 1 | Akt | -5.82 | Ser-205, Gly-294 |
| Thiosemicarbazide Derivative | Mcl-1 | -8.97 | - |
| Thiazolidinone Derivative | Mcl-1 | -8.90 | - |
Conformational Analysis and Energetic Studies
Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Energetic studies are often performed in conjunction with conformational analysis to determine the relative stabilities of different conformers.
For fused heterocyclic systems like pyrimido[1,2-a]pyrimidines, computational methods can be used to predict the most stable conformation. This is crucial as the three-dimensional shape of a molecule often dictates its biological activity. In one study, the preferential formation of a pyrimidine skeleton over an oxazine (B8389632) isomer was explained by comparing their thermodynamic stabilities calculated using MM2 force field methods. nih.gov The pyrimidine structure was found to be more stable, with a lower total energy. nih.gov
DFT calculations can also be used for conformational and energetic studies. By optimizing the geometry of different possible isomers or conformers, the one with the lowest energy can be identified as the most stable. nih.gov These studies are essential for understanding the structural preferences of these molecules and how they might interact with their biological targets.
Table 3: Example of Energetic Comparison of Isomers
| Isomer | Total Energy (kcal/mol) | Dipole/Dipole | Stability |
| Pyrimidine 6 | 43.3355 | 4.3151 | More Stable |
| Oxazine [X] | 52.8448 | 10.1166 | Less Stable |
Computational Prediction of Intermolecular Interactions
Computational methods are also employed to predict and analyze the non-covalent intermolecular interactions that govern the supramolecular assembly of molecules in the solid state and in solution. These interactions include hydrogen bonds, π-π stacking, and van der Waals forces.
Studies on related quinone-containing heterocyclic systems, such as pyrido- and pyrimido-[1,2-a]benzimidazole-8,9-diones, have shown that these molecules can form H-bonded dimers and engage in π-π stacking interactions in the solid state. nih.gov Computational analysis, often combined with experimental data from X-ray crystallography, helps to characterize the geometry and strength of these interactions. nih.gov
For this compound and its derivatives, the presence of carbonyl groups and nitrogen atoms makes them capable of acting as both hydrogen bond donors and acceptors. The aromatic rings provide a platform for π-π stacking interactions. Computational tools can be used to visualize and quantify these interactions. For example, Hirshfeld surface analysis can map intermolecular contacts and provide a fingerprint of the types of interactions present in a crystal structure. mdpi.com Quantum chemical calculations can further be used to estimate the energy of these non-covalent interactions, providing a deeper understanding of the forces that drive molecular recognition and self-assembly. mdpi.commdpi.com
Mechanistic Investigations of Biological Activities of 2h Pyrimido 1,2 a Pyrimidin 2 One Derivatives
Enzyme Inhibition Studies
Derivatives of the 2H-pyrimido[1,2-a]pyrimidine scaffold have been investigated for their inhibitory effects on several key enzymes implicated in disease pathogenesis.
Phosphodiesterases (PDEs): Certain thienopyrimidine derivatives, which share structural similarities with the pyrimido[1,2-a]pyrimidine core, have been evaluated as phosphodiesterase inhibitors. researchgate.net PDEs are crucial in regulating intracellular signaling pathways, and their inhibition can have therapeutic effects in various conditions, including inflammatory and cardiovascular diseases.
Human Dihydrofolate Reductase (hDHFR): Pyrimido[4,5-d]pyrimidines, another related class of compounds, have been identified as agents that can reduce dihydrofolic acid to tetrahydrofolic acid, a process catalyzed by dihydrofolate reductase. nih.gov Inhibition of hDHFR is a key mechanism for certain anticancer and antimicrobial drugs.
Dihydroorotate (B8406146) Dehydrogenase (DHODH): In the realm of antimalarial research, 3,4-dihydro-2H,6H-pyrimido[1,2-c] researchgate.netnih.govbenzothiazin-6-imine derivatives have been identified as a new class of selective inhibitors for Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH). mdpi.com This enzyme is critical for the de novo pyrimidine (B1678525) biosynthesis in the parasite. mdpi.com The identified inhibitors are selective for the parasite's enzyme over the human orthologue, highlighting a promising avenue for antimalarial drug development. mdpi.com
Cellular Pathway Modulation
The biological effects of 2H-pyrimido[1,2-a]pyrimidin-2-one derivatives are often mediated through the modulation of critical cellular pathways, particularly those involved in programmed cell death or apoptosis.
Apoptosis Induction, Mitochondrial Dysfunction, and Caspase Activation:
Studies on various pyrimidine derivatives have demonstrated their ability to induce apoptosis in cancer cells. For instance, a pyrimido[1”,2”:1,5]pyrazolo[3,4-b]quinoline derivative, IND-2, has been shown to be a potent inducer of apoptosis in colon cancer cells. nih.gov The induction of apoptosis is a central mechanism for the efficacy of many anticancer agents. nih.gov
The apoptotic process is intricately linked to mitochondrial function. nih.gov Many apoptotic stimuli converge on the mitochondria, leading to mitochondrial outer membrane permeabilization (MOMP), the release of pro-apoptotic factors like cytochrome c, and subsequent activation of caspases. nih.govescholarship.org Caspases, a family of cysteine proteases, are the central executioners of apoptosis. nih.gov They exist as inactive zymogens and are activated through a proteolytic cascade. nih.gov
The activation of initiator caspases, such as caspase-8 and caspase-9, is a critical upstream event. nih.gov Caspase-8 is typically activated in the death receptor pathway, while caspase-9 is activated in the mitochondrial pathway through its interaction with Apaf-1 and cytochrome c. nih.gov These initiator caspases then activate effector caspases, including caspase-3, -6, and -7, which cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. nih.gov
Furthermore, some pyrimidine-based compounds have been observed to induce cell death through mechanisms involving mitochondrial dysfunction. For example, hydrogen peroxide-induced cell death, which can be mitigated by caspase inhibitors, involves pathways that can lead to mitochondrial dysfunction. researchgate.net The activation of caspase-2 has also been implicated in response to cellular stress and can function as both an initiator and an effector caspase. mdpi.com
Investigation of Antimicrobial Mechanisms
The antimicrobial properties of pyrimido[1,2-a]pyrimidine derivatives have been a significant area of research, with studies exploring their activity against a range of bacterial and fungal pathogens.
Antibacterial and Antifungal Activity:
A variety of pyrimido[1,2-a]pyrimidine derivatives have demonstrated notable antimicrobial activity. For instance, 4-phenyl-2H-pyrimido[2,1-b]benzothiazol-2-ones have shown significant activity against bacterial species such as Bacillus coagulans and Pseudomonas aeruginosa. researchgate.net The fusion of the benzothiazole (B30560) and pyrimidine ring systems is believed to contribute to this enhanced bioactivity. researchgate.net
Other related heterocyclic systems, such as imidazo[1,2-a]pyrimidines, have also been synthesized and evaluated for their antimicrobial potential against a panel of microorganisms, including Gram-positive and Gram-negative bacteria, and pathogenic fungi. mdpi.com Similarly, thienyl-pyrimido[1,2-a]pyrimidines have been reported to possess antimicrobial properties. nih.gov
The mechanisms underlying these antimicrobial effects are still under investigation but are thought to involve the disruption of essential cellular processes in microorganisms. The structural similarity of some pyrimido[1,2-a]pyrimidine derivatives to quinolone antibiotics suggests a potential for similar modes of action, such as targeting bacterial DNA gyrase or topoisomerase IV. dergipark.org.tr
However, not all derivatives exhibit broad-spectrum activity. A study on a series of new pyrimido[1,2-a]pyrimidines found that while they possessed some antioxidant capacity, their antibacterial activity against several ATCC strains, including Staphylococcus aureus and Escherichia coli, was weak, with MIC values greater than 100 µg/ml. dergipark.org.tr This highlights the importance of specific structural features for potent antimicrobial efficacy.
Mechanistic Insights into Anticancer Activities in Cell Lines
The anticancer potential of pyrimido[1,2-a]pyrimidin-2-one derivatives has been extensively studied in various cancer cell lines, revealing multiple mechanisms of action.
A novel series of pyrimido[1,2-b]pyridazin-2-one analogues were assessed for their anticancer activities. tbzmed.ac.irresearchgate.net One compound, bearing a chlorine substituent, demonstrated the highest cytotoxic activity against HCT-116 (colon cancer) and MCF-7 (breast cancer) cells. tbzmed.ac.irresearchgate.net Mechanistic studies revealed that this compound induced apoptosis by increasing the expression of the pro-apoptotic proteins p53 and Bax, while decreasing the expression of the anti-apoptotic protein Bcl-2. tbzmed.ac.irresearchgate.net Furthermore, it caused cell cycle arrest at the G0/G1 phase. tbzmed.ac.irresearchgate.net
Another study on a pyrimido[1”,2”:1,5]pyrazolo[3,4-b]quinoline derivative, IND-2, showed potent and selective growth inhibition against colon cancer cells. nih.gov This compound was found to be a powerful inducer of apoptosis. nih.gov
Quinazoline-based pyrimidodiazepines, which are structurally related, have also been evaluated for their anticancer activity against a panel of 60 human tumor cell lines. rsc.org One derivative exhibited high cytotoxic activity, surpassing that of the standard anticancer drug doxorubicin (B1662922) against several cancer cell lines. rsc.org COMPARE analysis suggested that its mechanism of action may involve DNA binding. rsc.org
For 3-carboxamide derivatives of pyrido[1,2-a]pyrimidine (B8458354), certain compounds showed notable activity against A549 lung cancer cells. researchgate.net The structure-activity relationship indicated that a thien-2-yl group at the 6th position enhanced the cytotoxic effect. researchgate.net
These findings underscore the diverse mechanisms through which pyrimido[1,2-a]pyrimidine derivatives exert their anticancer effects, including the induction of apoptosis via modulation of key regulatory proteins and cell cycle arrest.
Anti-inflammatory Activity at the Molecular Level
Derivatives of the pyrimido[1,2-a]pyrimidine scaffold have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators like cytokines and cyclooxygenase (COX) enzymes.
Pyrimidine-containing compounds are recognized for their ability to inhibit the expression and activity of various inflammatory mediators, including prostaglandin (B15479496) E2, inducible nitric oxide synthase (iNOS), tumor necrosis factor-α (TNF-α), and nuclear factor kappa B (NF-κB). researchgate.net
A study on pyrimido[1,2-b]pyridazin-2-one analogues revealed that a compound with a chlorine substituent displayed the most potent anti-inflammatory activity. tbzmed.ac.irresearchgate.net This compound significantly inhibited the production of nitric oxide (NO) and down-regulated the expression of the COX-2 enzyme. tbzmed.ac.irresearchgate.net It also led to a statistically significant decrease in the gene expression of various pro-inflammatory cytokines and chemokines. tbzmed.ac.irresearchgate.net
Similarly, other pyrimidine derivatives have been shown to be selective inhibitors of COX-2. nih.govnih.gov Two such derivatives exhibited high selectivity for COX-2 over COX-1, with efficacy comparable to the established anti-inflammatory drug meloxicam. nih.gov In silico studies have also supported the interaction of pyrimidine-like structures with the COX-2 enzyme. frontiersin.org
The anti-inflammatory effects of these compounds are often linked to the NRF2 pathway. Tetrahydrobenzo[b]thiophene derivatives, which share structural features, have been shown to activate NRF2, leading to the reversal of elevated levels of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α, IFN-γ) and inflammatory mediators like PGE2 and COX-2. dundee.ac.uk
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity and for guiding the design of more potent and selective derivatives.
The biological activities of pyrimidine derivatives are significantly influenced by the nature and position of substituents on the pyrimidine nucleus. nih.gov
Impact of Substituents on Biological Efficacy
Anticancer Activity: For 3-carboxamide derivatives of pyrido[1,2-a]pyrimidine, the presence of a thien-2-yl group at the 6th position was found to be more effective for anticancer activity than a phenyl group. researchgate.net In a series of pyrimido[1,2-b]pyridazin-2-one analogues, a chlorine substituent at position 7 resulted in the highest cytotoxic and anti-inflammatory activities. tbzmed.ac.irresearchgate.net
Antimicrobial Activity: In a series of 4-phenyl-2H-pyrimido[2,1-b]benzothiazol-2-ones, the fused heterocyclic system itself was correlated with significant antimicrobial activity. researchgate.net For pyrazole (B372694) analogues of SKF-96365, a store-operated calcium entry inhibitor, the SAR study focused on the substituents on the pyrazole ring, the length of the side chain, and the presence of a methoxy (B1213986) group. mdpi.com
Enzyme Inhibition: For pyridin-2(1H)-one derivatives acting as urease inhibitors, SAR analysis indicated that the presence of electron-releasing groups on the benzene (B151609) ring increased the biological activity. researchgate.net
These studies highlight that even minor modifications to the substituents on the this compound scaffold can lead to substantial changes in biological efficacy, providing a roadmap for the rational design of new therapeutic agents.
Positional Effects on Biological Activity
The biological activity of this compound derivatives is significantly influenced by the nature and position of various substituents on the core bicyclic structure. Structure-activity relationship (SAR) studies have demonstrated that minor positional changes of functional groups can lead to substantial differences in potency and selectivity for various biological targets.
Research into the anti-inflammatory properties of pyrimidine derivatives, for instance, has shown that the position of substituents is a critical determinant of their inhibitory effects on key inflammatory mediators. nih.gov The mechanism of action for many of these agents is linked to the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the synthesis of prostaglandins. nih.gov The strategic placement of different chemical moieties on the pyrimidine framework can enhance the binding affinity to the active site of these enzymes.
In the context of anticancer activity, studies on related fused pyrimidine systems, such as pyrimido[1,2-b]pyridazin-2-ones, have highlighted the importance of substituent positioning. For example, the introduction of a chlorine atom at position 7 of the pyrimido[1,2-b]pyridazin-2-one scaffold resulted in significant cytotoxic activity against HCT-116 and MCF-7 cancer cell lines. nih.gov This suggests that specific positions on the fused ring system are more amenable to substitutions that confer cytotoxic properties.
Furthermore, investigations into pyrido[1,2-a]pyrimidin-2-ones, which are structurally analogous to the this compound core, have provided insights into the positional effects on human dihydrofolate reductase (hDHFR) inhibition. rsc.org The placement of certain groups on the pyridopyrimidine ring led to compounds with low-micromolar inhibitory concentrations. rsc.org
The table below summarizes the observed positional effects of substituents on the biological activities of various pyrimidine derivatives, offering a comparative insight that may be extrapolated to the this compound system.
| Scaffold | Substituent Position | Substituent | Biological Activity | Key Findings |
| Pyrimido[1,2-b]pyridazin-2-one | 7 | Chlorine | Anticancer (HCT-116, MCF-7) | Highest cytotoxic activity among the tested derivatives. nih.gov |
| Pyrido[1,2-a]pyrimidin-2-one | Various | Various | Anticancer, hDHFR inhibition | Low-micromolar inhibition observed with specific substitutions. rsc.org |
| Pyrimidine Derivatives | General | Various | Anti-inflammatory | The position of substituents greatly influences the inhibition of inflammatory mediators. nih.govnih.gov |
These findings collectively underscore the principle that the biological profile of this compound derivatives can be finely tuned by the precise placement of substituents. The electron-donating or withdrawing nature of the substituents, their steric bulk, and their potential to form hydrogen bonds are all factors that, in conjunction with their position, dictate the interaction of these molecules with their biological targets.
Applications of the 2h Pyrimido 1,2 a Pyrimidin 2 One Scaffold in Diverse Scientific Fields
As Scaffolds and Building Blocks in Medicinal Chemistry
The pyrimidine (B1678525) nucleus is a fundamental component of nucleic acids, vitamins, and other biologically important molecules. nih.gov Consequently, synthetic heterocyclic compounds containing a pyrimidine ring, such as the 2H-pyrimido[1,2-a]pyrimidin-2-one scaffold, have attracted considerable attention in medicinal chemistry. nih.govorientjchem.org These scaffolds serve as privileged structures for the development of novel therapeutic agents with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. orientjchem.orgnih.govresearchgate.netresearchgate.netnih.govnih.gov
The biological activity of pyrimido[1,2-a]pyrimidine derivatives can be significantly influenced by the nature and position of substituents on the heterocyclic core. nih.gov This allows for the fine-tuning of their pharmacological profiles through targeted structural modifications. For instance, the introduction of hydrophobic groups has been shown to enhance antimicrobial efficacy.
Research has demonstrated that pyrimidine-based compounds can exert their effects through various mechanisms, such as enzyme inhibition and modulation of signaling pathways involved in cell proliferation and inflammation. nih.gov Some derivatives have been found to induce cell cycle arrest and apoptosis in cancer cells, highlighting their potential as anticancer agents. nih.govnih.gov The ability of these compounds to serve as building blocks for more complex heterocyclic structures further enhances their value in drug discovery.
| Compound/Derivative | Biological Activity | Key Research Finding | Reference |
|---|---|---|---|
| 3,8-diaryl-4H-pyrimido[1,2-a]pyrimidinone | Antagonist for melanin-concentrating hormone receptor | Demonstrates potential for treating metabolic disorders. | nih.gov |
| Pyrimido[1,2-a]quinazolinones | Protein kinase inhibitors | Shows promise for anticancer therapies. | nih.gov |
| Thienyl-pyrimido[1,2-a]pyrimidines | Analgesic and antimicrobial agents | Exhibits dual therapeutic potential. | nih.gov |
| Salts of pyrimido[1,2-a]pyrimidines | Inhibitors of human platelet aggregation | Potential application in cardiovascular diseases. | nih.gov |
| Tricyclic pyrimido[1,2-a]pyrimidine systems | Potent gastroprotective agents | Offers a potential route for treating gastrointestinal disorders. | nih.gov |
| Pyrimido[1,2-b]pyridazin-2-one derivatives | Anti-inflammatory and anticancer | Inhibit key inflammatory mediators and induce cell cycle arrest in cancer cells. | nih.gov |
| 2,4-disubstituted pyrimidine derivatives | Antiproliferative | Arrest cells in the S phase and block the G2 phase of the cell cycle. | nih.gov |
Potential in Materials Science
The unique chemical structure of the this compound scaffold also lends itself to applications in materials science. The fused heterocyclic system can give rise to interesting photophysical properties, such as fluorescence. researchgate.netacs.org For example, 3-hydroxymethyl imidazo[1,2-a]pyrimidines have been shown to emit blue light. researchgate.net The fluorescence intensity and wavelength can be tuned by introducing different substituents to the core structure, opening up possibilities for their use as organic fluorophores in biomarkers and photochemical sensors. researchgate.net
Furthermore, derivatives of this scaffold can be utilized as precursors for the synthesis of novel dyes and pigments. The ability to modify the chemical structure allows for the creation of materials with tailored colors and properties for various industrial applications.
Another significant application in materials science is the use of polymer-bound 1,3,4,6,7,8-hexahydro-2H-pyrimido[1,2-a]pyrimidine as a versatile and reusable basic catalyst. sigmaaldrich.com This polymer-supported catalyst has been employed in a variety of organic reactions, including regioselective acylations, the synthesis of aryl ethers, the addition of dialkyl phosphites to carbonyl compounds, and the nitroaldol (Henry) reaction. sigmaaldrich.com It also functions as a scavenger for excess reactants, simplifying purification processes. sigmaaldrich.com
| Derivative/Application | Scientific Field | Key Finding/Use | Reference |
|---|---|---|---|
| 3-hydroxymethyl imidazo[1,2-a]pyrimidines | Fluorescent Materials | Emit blue light, acting as organic fluorophores. | researchgate.net |
| 2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione | Dyes and Pigments | Serves as a precursor for synthesizing new dyes and pigments. | |
| Polymer-bound 1,3,4,6,7,8-hexahydro-2H-pyrimido[1,2-a]pyrimidine | Catalysis | Acts as a reusable basic catalyst for various organic reactions. | sigmaaldrich.com |
Utility in Agrochemical Development
The pyrimidine moiety is a well-established pharmacophore in the agrochemical industry, with many derivatives exhibiting potent biological activities against pests and weeds. researchgate.net The this compound scaffold and its analogues have been investigated for their potential as active ingredients in herbicides and antimicrobial agents for agricultural use. google.comgoogle.com
Studies have shown that certain pyrimidine derivatives possess strong antimicrobial activity against a broad range of plant pathogenic microorganisms, particularly fungi. google.com For instance, they have been found to be effective against Pyricularia oryzae, the causative agent of rice blast disease, as well as other pathogens like Pellicularia sasakii, Helminthosporium sigmoideum, and Helminthosporium oryzae. google.com
In the realm of weed control, pyrimidine derivatives have demonstrated selective herbicidal activity. google.com Some compounds have shown efficacy in pre-emergence applications in crops such as wheat, rice, sugar beet, potato, sunflower, and cotton. google.com The mode of action for some of these herbicidal compounds involves the disruption of essential amino acid synthesis in plants, a pathway that is not present in mammals, thus offering a degree of safety. researchgate.net The structural diversity achievable with the pyrimido[1,2-a]pyrimidine scaffold allows for the development of new agrochemicals with improved efficacy and selectivity. researchgate.netbohrium.com
| Compound/Derivative | Application | Target Organism/Crop | Key Finding | Reference |
|---|---|---|---|---|
| Pyrimidine derivatives (general) | Antimicrobial | Pyricularia oryzae, Pellicularia sasakii, Helminthosporium spp. | Effective against a range of plant pathogenic fungi. | google.com |
| Substituted N-(4-methanesulfonyl)benzoyl-(N'-pyrimidin-2-yl)thioureas | Herbicide | Brassica napus L. (Rape) | Inhibition of root growth. | researchgate.net |
| Thioureas containing substituted pyrimidines | Herbicide | Amaranthus retroflexus, Digitaria adscendens | Good herbicidal activity against specific weed species. | researchgate.net |
| Pyrido[2,3-d]pyrimidine derivatives | Herbicide | Agrostis stolonifera (Bentgrass) | Good activity against monocotyledonous weeds. | bohrium.commdpi.com |
Coordination Chemistry of this compound and its Analogues
The nitrogen atoms within the this compound scaffold and its analogues make them excellent ligands for the coordination of metal ions. researchgate.net The study of the coordination chemistry of these compounds has led to the synthesis of novel metal-organic complexes with interesting structural features and potential applications. researchgate.netresearchgate.net
Pyrimidine-based ligands can coordinate to a variety of metal ions, including copper, manganese, cobalt, nickel, and zinc. researchgate.net The resulting complexes can exhibit different geometries, such as distorted square planar or octahedral, depending on the metal ion and the specific ligand structure. researchgate.netmdpi.com The ligands can act as bidentate or bridging ligands, coordinating through the nitrogen atoms of the pyrimidine rings. researchgate.netresearchgate.net For example, 2-pyrimidinolate has been shown to act as a η1-μ2-N,N′-exo-bidentate bridging ligand in a tetrameric rhodium(I) complex. researchgate.net
The formation of these metal complexes can influence the electronic and steric properties of the pyrimidine scaffold, potentially leading to new catalytic or biological activities. The ability to form stable complexes with a range of transition metals makes the this compound framework a valuable component in the design of new coordination compounds with tailored properties. wikipedia.org
| Ligand | Metal Ion(s) | Complex Structure/Key Feature | Reference |
|---|---|---|---|
| 1-(2-methylphenyl)-4,4,6-trimethyl pyrimidine-2-thione and 1-(4-methylphenyl)-4,4,6-trimethyl pyrimidine-2-thione | Cu(II), Mn(II), Co(II), Ni(II), Zn(II) | Ligand behaves as a bidentate, coordinating through endocyclic nitrogen and exocyclic sulfur atoms. | researchgate.net |
| 2-pyrimidinolate (from 2-hydroxypyrimidine) | Rhodium(I) | Forms a cyclic tetrameric complex, [Rh(COD)(2-pymo)]4, with η1-μ2-N,N′-exo-bidentate bridging ligands. | researchgate.net |
| 4-picoline and pyridine-2-carboxaldoxime | Co(II), Cu(II) | Forms distorted octahedral and square pyramidal complexes, respectively, in the presence of azide (B81097) as a co-ligand. | mdpi.com |
Future Research Directions and Unexplored Avenues for 2h Pyrimido 1,2 a Pyrimidin 2 One Chemistry
Development of Novel Synthetic Routes
The synthesis of pyrimido[1,2-a]pyrimidines and related fused heterocycles has traditionally relied on methods such as the reaction of aminopyrimidines with β-ketoesters, alkynones, diesters, or through multicomponent reactions involving reagents like barbituric acid. nih.gov Future efforts should focus on developing more efficient, sustainable, and versatile synthetic strategies.
Promising avenues for investigation include:
Sustainable Methodologies: The adoption of microwave or ultrasound-assisted synthesis could dramatically reduce reaction times and improve yields, as has been demonstrated for other fused pyrimidine (B1678525) systems. nih.gov Exploring solvent-free reaction conditions, similar to the condensation of Baylis–Hillman acetates with 2-aminopyridines to form analogous compounds, presents another green chemistry approach. rsc.org
Advanced Annulation Strategies: The development of novel annulation strategies, such as a double [5+1] annulation pathway, could provide access to highly functionalized derivatives from simple, inexpensive starting materials. nih.gov
Ring Transformation Reactions: Investigating the transformation of other heterocyclic systems into the pyrimido[1,2-a]pyrimidine core could offer new synthetic pathways. For instance, certain pyrimido[1,2-c]quinazolines can undergo ring transformation to yield related fused pyrimidines. nih.gov
Exploration of New Chemical Transformations
Beyond the synthesis of the core scaffold, a significant opportunity lies in exploring the reactivity of the 2H-pyrimido[1,2-a]pyrimidin-2-one nucleus to generate diverse derivatives. The inherent structural features, including the lactam carbonyl group and multiple nitrogen atoms, suggest a rich and varied chemical reactivity that is yet to be explored.
Future research should target:
Functionalization of the Core: Systematic investigation into electrophilic and nucleophilic substitution reactions at various positions of the pyrimidine rings.
Complex Transformative Reactions: Probing the scaffold's reactivity with powerful reagents like the Vilsmeier reagent, which could lead to complex transformations such as chlorovinylation or chloroformylation, as seen in related pyridopyrimidines. nih.gov
Catalytic Cross-Coupling: Introduction of halogen atoms onto the scaffold would open the door for a wide array of metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the attachment of diverse functional groups and the construction of complex molecular architectures.
Advanced Mechanistic Studies of Biological Interactions
Derivatives of related fused pyrimidines have shown potential as inhibitors of biological targets like human dihydrofolate reductase (hDHFR). rsc.org To advance the development of this compound-based therapeutic agents, a deep understanding of their interaction mechanisms at a molecular level is crucial.
Future studies should employ a suite of advanced analytical techniques to elucidate these mechanisms:
Kinetic Analysis: The rates of association and dissociation between the compounds and their biological targets can provide critical information. nih.gov Techniques such as Surface Plasmon Resonance (SPR) , stopped-flow analysis , affinity chromatography , and capillary electrophoresis are powerful tools for obtaining this kinetic data. nih.gov
Computational Modeling: In silico methods like molecular docking can establish the binding modes of these compounds within the active sites of target proteins, as has been done for related hDHFR inhibitors. rsc.org These models can guide the rational design of more potent and selective inhibitors.
A summary of relevant analytical techniques is presented below.
| Technique | Information Provided | Reference |
| Surface Plasmon Resonance (SPR) | Real-time kinetics of binding (association/dissociation rates) | nih.gov |
| Stopped-Flow Analysis | Kinetics of rapid biological interactions | nih.gov |
| Affinity Chromatography | Separation based on specific binding interactions, can be used for kinetic analysis | nih.gov |
| Molecular Docking | Prediction of binding modes and interaction sites with a biological target | rsc.org |
Design and Synthesis of New Functionalized Derivatives
A key future direction is the rational design and synthesis of novel derivatives with tailored properties. Building on initial findings where different substitutions on analogous scaffolds resulted in varied biological activity, a systematic approach to functionalization is warranted. rsc.org
Strategic approaches should include:
Structure-Activity Relationship (SAR) Studies: The synthesis of a library of derivatives with systematic variations of substituents at multiple positions on the pyrimido-pyrimidine core. This will allow for the development of a clear SAR, indicating which functional groups enhance desired activities. nih.govrsc.org
Bioisosteric Replacement: The pyrimidine ring can serve as a bioisostere for other aromatic systems, like a phenyl group, potentially improving pharmacokinetic properties. nih.gov This principle can be applied to modify known active compounds by incorporating the this compound scaffold.
Hybrid Molecule Synthesis: Creating hybrid compounds by fusing the pyrimido-pyrimidine core with other pharmacologically active motifs is a promising strategy. nih.gov This could lead to molecules with dual modes of action or improved target selectivity.
Expanding Applications in Emerging Technologies
While much of the focus on pyrimidines has been pharmacological, their unique electronic properties make them attractive candidates for materials science and other emerging technologies. nih.gov The conjugated π-system of the this compound core is a promising feature for such applications.
Unexplored avenues in this domain include:
Organic Electronics: Investigating derivatives as materials for organic light-emitting diodes (OLEDs) , organic semiconductors , and in optoelectronics. nih.gov
Photonics and Optics: Exploring the potential of functionalized derivatives as photosensitizers , dyes , and materials with nonlinear optical properties . nih.gov
Sensing and Imaging: Designing and synthesizing derivatives that can act as fluorescent receptors or probes for bioimaging, leveraging their potential for strong light absorption and emission. nih.gov
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 2H-pyrimido[1,2-a]pyrimidin-2-one derivatives?
- Methodological Answer : The most common approach involves cycloaddition reactions between 2-aminopyridines and activated alkynes or malonamate derivatives. For example, reacting 2-aminopyridine with N,N-disubstituted ethyl malonamate in the presence of phosphorus oxychloride (POCl₃) under reflux conditions yields pyrido[1,2-a]pyrimidin-2-ones . Alternative methods include using gem-difluorinated alkynes in ethanol at room temperature, achieving yields of 70–93% via [2+2] cycloaddition .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound derivatives?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and multinuclear NMR (¹H, ¹³C, and ¹⁹F, if fluorinated) are essential. For example, ¹H NMR can distinguish regioisomers (e.g., 2H vs. 4H tautomers) via coupling patterns, while HRMS confirms molecular formulas . X-ray crystallography is recommended for resolving ambiguities in zwitterionic forms .
Advanced Research Questions
Q. How can cycloaddition reaction conditions be optimized to improve yields of this compound derivatives?
- Methodological Answer : Key parameters include:
- Solvent Choice : Ethanol or 1,2-dichloroethane minimizes side reactions .
- Temperature : Room temperature avoids decomposition of sensitive intermediates .
- Catalyst : Phosphorus oxychloride enhances electrophilicity in malonamate-based syntheses .
- Substituent Effects : Electron-withdrawing groups on alkynes improve reactivity .
- Yield Tracking : Use TLC and column chromatography for real-time monitoring .
Q. What strategies mitigate solubility challenges in biological assays involving this compound derivatives?
- Methodological Answer : The zwitterionic nature of the scaffold (Fig. 1a) contributes to polarity. To enhance solubility:
- Introduce hydrophilic substituents (e.g., -OH, -NH₂) at the 4- or 8-position .
- Use co-solvents like DMSO-water mixtures (≤10% DMSO) to maintain compound stability .
- Employ prodrug strategies (e.g., esterification) for lipophilic analogs .
Q. How can contradictions in reported biological activities of this compound derivatives be resolved?
- Methodological Answer : Discrepancies often arise from:
- Regioisomerism : 2H vs. 4H tautomers (e.g., antiulcerative activity in pyrido[1,2-a]pyrimidin-4-ones vs. quorum sensing inhibition in 2H analogs) .
- Testing Conditions : Standardize assay parameters (e.g., pH, cell lines) to isolate structural effects .
- Substituent Analysis : Compare IC₅₀ values of derivatives with varying substituents (e.g., fluorinated vs. non-fluorinated) to identify pharmacophores .
Experimental Design & Data Analysis
Q. What considerations are critical when designing fluorinated this compound derivatives?
- Methodological Answer : Fluorination impacts electronic, lipophilic, and steric properties:
- Synthetic Planning : Use gem-difluorinated alkynes to introduce CF₂ groups without side reactions .
- Metabolic Stability : Fluorine reduces oxidative degradation, enhancing bioavailability .
- Characterization : ¹⁹F NMR (δ –110 to –120 ppm) confirms successful incorporation .
Q. How should researchers address low reproducibility in biological activity studies of this scaffold?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
